Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 500770-67-2
VCID: VC11703688
InChI: InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid

CAS No.: 500770-67-2

Cat. No.: VC11703688

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid - 500770-67-2

Specification

CAS No. 500770-67-2
Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Standard InChI InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Standard InChI Key ASXVJQPFJWSOQX-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CSC=C1
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid belongs to the class of non-proteinogenic β-amino acids. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.33 g/mol and an exact mass of 271.0878 . The compound’s stereochemistry at the β-carbon is defined by the S-configuration, which influences its reactivity and biological interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₇NO₄S
SMILESCC(C)(C)OC(=O)NC@@HC1=CSC=C1
InChIKeyASXVJQPFJWSOQX-SECBINFHSA-N
Melting Point99–102°C (predicted)
Optical Rotation (α)Not reported

The Boc group enhances stability during synthetic procedures, while the 3-thienyl moiety introduces unique electronic effects due to sulfur’s polarizability and the aromatic system’s π-cloud .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+272.09511163.6
[M+Na]+294.07705169.1
[M-H]-270.08055161.8

These values are critical for mass spectrometry-based identification in complex mixtures .

Synthetic Considerations

General Synthetic Strategy

While explicit protocols for the S-enantiomer are scarce, its synthesis likely mirrors methods for the R-enantiomer. A plausible route involves:

  • Enantioselective synthesis of 3-amino-3-(3-thienyl)-propionic acid via asymmetric catalysis or chiral resolution.

  • Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Key challenges include maintaining enantiomeric purity during protection and avoiding racemization, particularly under acidic or basic conditions .

Industrial-Scale Production

Industrial synthesis would prioritize:

  • Continuous flow reactors to enhance yield and reduce side reactions.

  • Automated purification systems (e.g., preparative HPLC) to ensure high enantiomeric excess (ee > 98%).

Applications in Research and Industry

Peptide Synthesis

The compound serves as a building block for synthesizing peptidomimetics, where the thienyl group mimics phenylalanine’s aromaticity while introducing sulfur-mediated interactions. Such analogs are explored for:

  • Antimicrobial peptides: Enhanced membrane permeability via thienyl hydrophobicity.

  • Enzyme inhibitors: Targeting proteases with improved binding affinity .

Drug Development

The 3-thienyl moiety’s electronic properties make it a candidate for:

  • NMDA receptor modulators: Potential applications in neurodegenerative diseases.

  • Kinase inhibitors: Leveraging sulfur’s ability to form hydrogen bonds with ATP-binding pockets.

Material Science

Incorporating Boc-(S)-3-amino-3-(3-thienyl)-propionic acid into polymers enhances:

  • Thermal stability: Due to aromatic thienyl rings.

  • Optoelectronic properties: For use in organic semiconductors .

Biological Activity and Mechanistic Insights

Enzyme and Receptor Interactions

The compound’s biological activity stems from:

  • Hydrogen bonding: Between the carboxylic acid group and active-site residues.

  • π-Stacking: Thienyl-aromatic interactions with receptor pockets (e.g., serotonin receptors).

Table 3: Hypothesized Biological Targets

TargetInteraction TypePotential Application
NMDA receptorAllosteric modulationNeuroprotection
HIV-1 proteaseCompetitive inhibitionAntiviral therapy
Tyrosine kinaseATP-binding disruptionCancer treatment

Case Studies and Research Gaps

  • A 2024 study on R-enantiomer analogs demonstrated 40% inhibition of HIV-1 protease at 10 μM, suggesting similar potential for the S-form .

  • No in vivo data exists for the S-enantiomer, highlighting a critical research need.

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